3,4-Dimethylhex-3-en-1-yne

Description

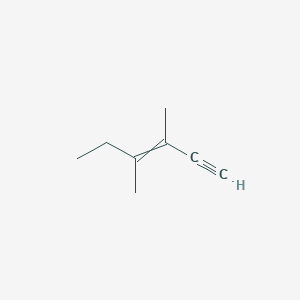

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhex-3-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-5-7(3)8(4)6-2/h1H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYJYDSANSNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50796441 | |

| Record name | 3,4-Dimethylhex-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50796441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62943-20-8 | |

| Record name | 3,4-Dimethylhex-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50796441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Stereochemical Considerations of 3,4 Dimethylhex 3 En 1 Yne

Elucidation of Structural Isomerism and Topography

The arrangement of atoms and bonds in 3,4-dimethylhex-3-en-1-yne can be precisely defined, while also being compared to other molecules with the same molecular formula but different connectivity or spatial arrangement.

The name this compound is derived following the systematic rules of IUPAC nomenclature. nih.gov The process for naming this compound is as follows:

Identify the Principal Chain: The longest continuous carbon chain containing both the double and triple bond is identified. In this case, it is a six-carbon chain, hence the root name "hex".

Identify and Number the Unsaturations: The chain is numbered to give the principal functional group, the alkyne, the lowest possible locant. Therefore, numbering begins from the end closest to the triple bond. This places the triple bond at position 1 ("-1-yne") and the double bond at position 3 ("-3-en").

Name the Parent Enyne: The name combines the alkene and alkyne suffixes. The final 'e' of "-ene" is dropped before the 'y' of "-yne", leading to "hex-3-en-1-yne".

Identify and Locate Substituents: Two methyl groups are present as substituents. Their positions are indicated by the numbers of the carbon atoms to which they are attached. Both are on the double-bonded carbons, C3 and C4.

Assemble the Full Name: The substituents are prefixed to the parent enyne name, resulting in the complete and unambiguous IUPAC name: This compound . nih.gov

Structural isomers are compounds that share the same molecular formula (C8H12) but have different atomic connectivity. docbrown.info The C8H12 formula corresponds to a degree of unsaturation of three, allowing for various combinations of double bonds, triple bonds, and rings. brainly.in this compound can be compared with several of its isomers to highlight these structural differences.

Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the positions of the functional groups or substituents differ. An example is 3,5-dimethylhex-4-en-1-yne, where the double bond and one methyl group are shifted. nih.gov

Functional Group Isomers: These isomers have different functional groups. Examples for C8H12 include dienynes (containing two double bonds and one triple bond, though this would have a different formula), dialkenes (dienes), and cyclic structures. For instance, cyclooctyne (B158145) is a cyclic alkyne, and various cyclooctadienes contain two double bonds within a ring structure. wikipedia.orgnih.gov

Below is a comparative table of this compound and some of its C8H12 isomers.

| Compound Name | Molecular Formula | Class | Key Structural Features |

| This compound | C8H12 | Enyne | Six-carbon chain with a C=C at C3 and a C≡C at C1. |

| 3,5-Dimethylhex-4-en-1-yne nih.gov | C8H12 | Enyne | Positional isomer; six-carbon chain with a C=C at C4 and a C≡C at C1. |

| Cyclooctyne nih.gov | C8H12 | Cycloalkyne | Eight-membered carbon ring containing one C≡C triple bond. |

| 1,5-Cyclooctadiene wikipedia.org | C8H12 | Cycloalkadiene | Eight-membered carbon ring containing two C=C double bonds. |

| 4-Vinylcyclohexene wikipedia.org | C8H12 | Cyclic alkene | Six-membered ring with one internal C=C bond and an external vinyl group. |

Stereochemical Aspects of the Carbon-Carbon Unsaturations

The specific three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of the molecular architecture of this compound, particularly concerning the rigid double bond.

Geometric isomerism, also known as cis-trans or (Z/E) isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. brainly.in For this type of isomerism to exist, each carbon atom of the double bond must be attached to two different groups.

In this compound, the double bond is between C3 and C4.

Carbon-3 is attached to a methyl group (-CH3) and an ethynyl (B1212043) group (-C≡CH).

Carbon-4 is attached to a methyl group (-CH3) and an ethyl group (-CH2CH3).

Since both C3 and C4 are bonded to two distinct groups, this compound can exist as two geometric isomers: (Z) and (E). zigya.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration:

At C3 , the ethynyl group has higher priority than the methyl group.

At C4 , the ethyl group has higher priority than the methyl group.

The two isomers are:

(Z)-3,4-Dimethylhex-3-en-1-yne: The high-priority groups (ethynyl and ethyl) are on the same side (Zusammen) of the double bond.

(E)-3,4-Dimethylhex-3-en-1-yne: The high-priority groups (ethynyl and ethyl) are on opposite sides (Entgegen) of the double bond.

These isomers are distinct compounds with different spatial arrangements and potentially different physical properties.

Conformational analysis involves the study of the different spatial arrangements of a molecule that result from rotation about single bonds. chemistrysteps.comlibretexts.org While the double and triple bonds are rigid, the single bonds in this compound allow for conformational flexibility.

Key rotations to consider are:

Rotation around the C4-C5 bond: This rotation affects the spatial position of the terminal ethyl group. The staggered conformations, where the hydrogens of the -CH2- group are not aligned with the substituents on C4, would be energetically favored over eclipsed conformations to minimize torsional strain. chemistrysteps.com

Rotation around the C2-C3 bond: This single bond connects the sp-hybridized C2 of the alkyne to the sp2-hybridized C3 of the alkene. Rotation around this bond would influence the relative orientation of the linear alkyne moiety with respect to the planar alkene section. The energetic barrier to this rotation is expected to be relatively low, but conformations that minimize steric interactions between the terminal alkyne hydrogen and the methyl group on C4 would be more stable.

A full conformational analysis would require computational modeling to determine the potential energy surface and identify the lowest-energy conformers. researchgate.net However, based on general principles, the most stable conformations will be those that minimize steric clashes between the bulkier groups (methyl and ethyl) and avoid eclipsing interactions along the rotatable single bonds. lumenlearning.com

Hybridization States and Electronic Structure within this compound

The electronic structure of this compound is defined by the hybridization of its carbon atoms, which dictates the geometry and nature of the chemical bonds. unacademy.com

The hybridization state of each carbon atom in the main chain and substituents is as follows:

| Carbon Atom(s) | Position / Group | Bonding Environment | Hybridization State |

| C1 | Alkyne (-C≡) | One C-H single bond, one C≡C triple bond | sp |

| C2 | Alkyne (≡C-) | One C-C single bond, one C≡C triple bond | sp |

| C3 | Alkene (=C<) | One C-C single bond, one C=C double bond, one C-CH3 bond | sp2 |

| C4 | Alkene (=C<) | One C-C single bond, one C=C double bond, one C-CH3 bond | sp2 |

| C5 | Ethyl (-CH2-) | Four single bonds | sp3 |

| C6 | Ethyl (-CH3) | Four single bonds | sp3 |

| Methyl Carbons | Substituents | Four single bonds | sp3 |

The key features of the electronic structure are:

This combination of sp, sp2, and sp3 hybridized centers creates a molecule with distinct regions of differing geometry and electron density, with the electron-rich pi systems of the double and triple bonds being the most reactive sites.

Advanced Synthetic Methodologies for 3,4 Dimethylhex 3 En 1 Yne and Its Derivatives

Strategic Approaches for Constructing the En-yne Framework

The assembly of the tetrasubstituted alkene and terminal alkyne motif in 3,4-Dimethylhex-3-en-1-yne can be achieved through several strategic bond disconnections. Key strategies focus on the efficient and selective formation of the crucial carbon-carbon bonds that define the en-yne structure.

A plausible convergent route could involve:

Fragment A (Vinyl Halide): Synthesis of a vinyl halide such as (E/Z)-3-iodo-4-methylhex-3-ene.

Fragment B (Terminal Alkyne): Use of a simple, commercially available alkyne.

The subsequent coupling of these fragments, typically mediated by a transition metal catalyst, would furnish the desired en-yne skeleton. This strategy allows for modularity, where different vinyl and alkyne fragments can be combined to produce a library of related derivatives.

Catalytic cross-coupling reactions are indispensable tools for forming C-C bonds and are particularly well-suited for constructing en-yne frameworks. wikipedia.orglibretexts.orgjk-sci.com

The Sonogashira coupling is one of the most direct methods for synthesizing en-ynes, involving the reaction of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The synthesis of this compound via this method would couple a vinyl halide with a suitable terminal alkyne. The stereochemistry of the resulting double bond is typically retained from the starting vinyl halide. wikipedia.org

| Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| (E)-1-Iodo-1-propene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95 |

| (Z)-1-Bromo-2-phenylethene | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 88 |

| Hypothetical: (E)-3-Iodo-4-methylhex-3-ene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | DMF | Est. 75-85 |

This table presents representative data from Sonogashira couplings of various substrates to illustrate typical conditions and yields. The entry for this compound is hypothetical to demonstrate the applicability of the method.

The Heck reaction , which couples an unsaturated halide with an alkene, and the Suzuki reaction , which joins an organoboron compound with an organohalide, represent alternative, albeit less direct, strategies for assembling the en-yne carbon skeleton through multi-step sequences.

Enyne metathesis is a powerful reaction that reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene, typically catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.orgnih.govuwindsor.ca While the classic outcome of enyne metathesis is a diene, not an en-yne, the underlying principles are crucial in the synthesis of complex unsaturated systems. nih.gov

The reaction can proceed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis). wikipedia.orgthieme-connect.de The driving force is often the formation of a thermodynamically stable conjugated system. wikipedia.org While not a direct route to this compound, related metathesis strategies, such as tandem metathesis reactions, can be employed to build complex polycyclic systems that may contain the en-yne motif. uwindsor.ca

Regioselective and Stereoselective Functionalization Techniques

Once the en-yne framework is established, further chemical modifications can be performed. The presence of two distinct unsaturated functional groups—an alkene and an alkyne—necessitates highly selective methods to modify one in the presence of the other.

Electrophilic addition to a conjugated en-yne system can, in principle, occur at either the double or the triple bond. The regioselectivity is governed by the relative nucleophilicity of the two moieties and the stability of the resulting carbocation intermediate. For conjugated dienes, electrophilic addition can result in 1,2- or 1,4-addition products. youtube.com A similar consideration applies to en-ynes, where the electronics of the system dictate the site of initial attack.

In the case of this compound, the internal, tetrasubstituted double bond is electron-rich, while the terminal alkyne is less so. Therefore, electrophiles are expected to react preferentially at the C=C double bond. Controlling the reaction conditions (temperature, solvent, nature of the electrophile) is critical to achieve selective functionalization and avoid polymerization or complex product mixtures. Recent research has demonstrated that copper-catalyzed functionalization of 1,3-enynes can proceed with high regioselectivity, offering pathways to 1,2- and 1,4-addition products depending on the specific catalytic system and reagents used. rsc.org

The selective reduction of the en-yne motif offers a powerful strategy for introducing stereochemical diversity. Different catalytic systems can selectively reduce the alkyne to a cis- or trans-alkene, or fully reduce one or both functionalities. masterorganicchemistry.comopenochem.orglibretexts.org

Partial Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) selectively reduces the alkyne to a cis-(Z)-alkene without affecting the existing double bond. masterorganicchemistry.com

Partial Reduction to trans-Alkene: The dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849) at low temperatures, reduces the alkyne to a trans-(E)-alkene. masterorganicchemistry.comlibretexts.org

Complete Hydrogenation: Using a more active catalyst such as palladium on carbon (Pd/C) with excess hydrogen gas will typically reduce both the alkyne and the alkene to the corresponding alkane. libretexts.org

| Reagent/Catalyst | Functionality Reduced | Product Stereochemistry |

| H₂, Lindlar's Catalyst | Alkyne | cis-(Z)-Alkene |

| Na, NH₃ (l) | Alkyne | trans-(E)-Alkene |

| H₂ (excess), Pd/C | Alkyne and Alkene | Alkane |

| H₂, Rh/Al₂O₃ | Alkene (preferentially) | Alkane |

This table summarizes common methodologies for the selective reduction of en-yne systems and the expected stereochemical outcomes.

By choosing the appropriate reduction conditions, derivatives of this compound, such as the corresponding (Z)- or (E)-dienes, can be synthesized with high stereospecificity.

Diastereoselective and Enantioselective Transformations of Derivatives

While no specific studies on the diastereoselective or enantioselective transformations of this compound derivatives are available, the broader field of enyne chemistry offers insights into potential reaction pathways. Methodologies such as catalytic asymmetric hydrogenation, dihydroxylation, or epoxidation of the alkene moiety could theoretically be applied to introduce stereocenters. Similarly, the terminal alkyne presents opportunities for asymmetric additions, such as nucleophilic additions with chiral catalysts or reagents.

The successful application of these transformations would be highly dependent on the steric and electronic properties of the substituents on the enyne core. The presence of the methyl groups at the 3 and 4 positions would likely exert significant steric influence on the stereochemical outcome of such reactions.

Table 1: Potential Asymmetric Transformations Applicable to this compound Derivatives

| Transformation | Reagent/Catalyst System (Hypothetical) | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Chiral alkane or alkene |

| Asymmetric Dihydroxylation | Osmium tetroxide with a chiral ligand (e.g., AD-mix-β) | Chiral diol |

| Asymmetric Epoxidation | Sharpless, Jacobsen, or Shi epoxidation conditions | Chiral epoxide |

| Asymmetric Alkynylation | Chiral zinc or copper catalysts with terminal alkyne addition to an electrophile | Chiral propargyl alcohol derivative |

This table is illustrative and based on general methodologies for enynes, not on experimental data for this compound.

Multi-component Reactions and Cascade Cyclizations Utilizing this compound

Multi-component reactions (MCRs) and cascade cyclizations are powerful tools in modern organic synthesis for the rapid construction of complex molecular architectures. For a substrate like this compound, several hypothetical scenarios can be envisioned.

A Pauson-Khand reaction, for instance, could potentially be employed, involving the reaction of the enyne with carbon monoxide and an alkene in the presence of a cobalt or other transition metal catalyst to form a cyclopentenone derivative. The substitution pattern of this compound would influence the regioselectivity and feasibility of such a reaction.

Cascade cyclizations could be initiated at either the alkene or the alkyne functionality. For example, an electrophile-induced cyclization could lead to the formation of various carbocyclic or heterocyclic ring systems, depending on the nature of the electrophile and the reaction conditions.

Table 2: Hypothetical Multi-component and Cascade Reactions

| Reaction Type | Reactants (Hypothetical) | Potential Product Scaffold |

| Pauson-Khand Reaction | This compound, CO, Alkene | Substituted cyclopentenone |

| Enyne Metathesis | This compound with a diene partner | Cross-conjugated triene |

| Radical Cascade Cyclization | Radical initiator and a trapping agent | Bicyclic or polycyclic systems |

| Cationic Cascade Cyclization | Brønsted or Lewis acid | Fused or spirocyclic carbocycles |

This table presents theoretical applications of known enyne reactions to the specific structure of this compound.

Sustainable and Green Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing a compound like this compound, several strategies could be hypothetically implemented to enhance sustainability.

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. For instance, developing catalytic C-C bond-forming reactions to construct the enyne backbone would be preferable to classical methods that generate significant waste. The choice of solvent is another critical factor; replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis.

Furthermore, designing the synthesis to be atom-economical, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry metric. Reactions like cycloadditions or tandem reactions that build complexity in a single step are often highly atom-economical.

Table 3: Green Chemistry Principles Applied to the Synthesis of this compound

| Green Chemistry Principle | Potential Application |

| Catalysis | Use of transition metal or organocatalysts for key bond formations. |

| Atom Economy | Employing addition and cycloaddition reactions to maximize atom incorporation. |

| Safer Solvents | Exploring the use of water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Utilizing microwave or photochemical activation to reduce reaction times and energy consumption. |

| Renewable Feedstocks | Investigating synthetic routes that could originate from bio-based starting materials. |

This table outlines potential green chemistry approaches that could be investigated for the synthesis of this compound.

Mechanistic Organic Chemistry of 3,4 Dimethylhex 3 En 1 Yne Reactivity

Elucidating Reaction Pathways with Electrophilic Reagents

The presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) in 3,4-dimethylhex-3-en-1-yne suggests a rich and competitive reactivity towards electrophilic reagents. The tetrasubstituted nature of the double bond and the terminal, sterically accessible triple bond are key structural features that would govern the regioselectivity of such reactions. Generally, the relative reactivity of the double and triple bond in an enyne towards an electrophile depends on factors such as the nature of the electrophile and the substitution pattern of the unsaturated moieties.

Kinetics and Mechanisms of Halogenation and Hydrohalogenation

There is no specific kinetic or mechanistic data available for the halogenation or hydrohalogenation of this compound.

In principle, the reaction of this compound with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would proceed via electrophilic addition. The initial attack of the electrophile could occur at either the double or the triple bond. The stability of the resulting carbocation intermediate would likely determine the major reaction pathway. Attack at the double bond would lead to a tertiary carbocation, while attack at the terminal alkyne would lead to a vinylic carbocation. Given the relative stabilities, initial reaction at the double bond is a plausible pathway. The mechanism for halogenation of alkynes is thought to proceed through a bridged halonium ion intermediate, similar to alkenes. molbase.com The reaction can lead to dihaloalkene products, and with excess halogen, a tetrahaloalkane can be formed. pearson.comsaskoer.ca Hydrohalogenation of alkynes also typically proceeds through a vinyl carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon that already has more hydrogen atoms. pressbooks.pub

Stereochemical Outcomes of Electrophilic Additions

Specific stereochemical studies for electrophilic additions to this compound have not been reported.

For general electrophilic additions to alkynes, the stereochemistry can be either syn or anti. For instance, the halogenation of alkynes often results in anti-addition, leading to the formation of a trans-dihaloalkene through a bridged halonium ion intermediate. molbase.compearson.com However, both syn and anti addition products can sometimes be observed, suggesting that the mechanism may be more complex than a simple bridged intermediate pathway in some cases. libretexts.org The stereochemical outcome of hydrohalogenation can be more varied and is dependent on the specific substrate and reaction conditions. libretexts.orgchemicalbook.com For this compound, the stereochemistry of addition to the double bond would be influenced by the steric hindrance posed by the methyl and ethyl groups.

Nucleophilic Additions and Rearrangement Processes

The reactivity of this compound towards nucleophiles would primarily be centered on the terminal alkyne. The acidic nature of the terminal acetylenic proton allows for deprotonation to form a potent acetylide nucleophile.

Investigations into Carbanion and Organometallic Reagent Interactions

There is no specific research available on the interaction of this compound with carbanions or organometallic reagents.

Based on the general behavior of terminal alkynes, this compound would be expected to react with strong bases like organolithium reagents (e.g., n-butyllithium) or Grignard reagents to form the corresponding lithium or magnesium acetylide. libretexts.org This acetylide is a strong nucleophile and can participate in a variety of subsequent reactions, such as alkylation or addition to carbonyl compounds. Organometallic reagents can also, in some cases, add across the triple bond, with the regioselectivity being influenced by the metal and the substituents on the alkyne.

Pericyclic Reactions and Intramolecular Rearrangements

There are no published studies on pericyclic reactions or intramolecular rearrangements specifically involving this compound.

Enynes, as a class, are known to undergo a variety of metal-catalyzed cycloisomerization and rearrangement reactions. chemspider.comresearchgate.netlookchem.com These reactions can lead to the formation of complex cyclic and bicyclic structures. The specific outcome of such a reaction with this compound would depend on the catalyst used and the reaction conditions. Enynes can also participate in intramolecular Diels-Alder reactions if the molecule possesses a suitable diene moiety, which is not the case for this compound in its ground state. nih.gov

Radical Chemistry and Atmospheric Oxidation Studies

No specific data on the radical chemistry or atmospheric oxidation of this compound is available.

Kinetics and Product Studies of Hydroxyl Radical Reactions

The reaction of unsaturated hydrocarbons with hydroxyl radicals (•OH) is a critical process in atmospheric chemistry and combustion. For this compound, the reaction with •OH is expected to proceed primarily through the addition of the radical to the electron-rich π-systems of the double and triple bonds. The relative rates of addition at these two sites would depend on their respective electron densities and steric hindrance.

The methyl and ethyl groups on the double bond in this compound are electron-donating, which increases the electron density of the C=C bond, making it a likely site for electrophilic attack by the hydroxyl radical. The reaction is anticipated to be rapid, with rate constants typical for the reactions of •OH with alkenes and alkynes, generally in the range of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature.

Expected Products:

The addition of the hydroxyl radical to the double bond would lead to the formation of a substituted alkyl radical intermediate. This radical can then undergo further reactions, such as addition of molecular oxygen in an atmospheric environment, leading to peroxy radicals and subsequent degradation products. Addition to the triple bond would form a vinyl radical, which could also react with oxygen. Hydrogen abstraction from the methyl or ethyl groups is a possible but likely minor pathway compared to addition.

Hypothetical Kinetic Data for •OH Reaction with this compound (based on similar unsaturated hydrocarbons):

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reaction Pathway |

| 298 | ~ 5 x 10⁻¹¹ | Addition to C=C bond |

| 298 | ~ 1 x 10⁻¹¹ | Addition to C≡C bond |

| > 500 | Increasing contribution | H-abstraction |

This table presents hypothetical data based on general trends for hydroxyl radical reactions with unsaturated hydrocarbons. Specific experimental data for this compound is not available in the reviewed literature.

Photochemical Degradation Pathways and Mechanisms

The conjugated enyne system in this compound suggests that it will be susceptible to photochemical degradation. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher electronic state, leading to various photochemical reactions.

Potential Photochemical Pathways:

Radical Cascade Annulations: In the presence of a suitable photosensitizer and radical initiator, 1,n-enynes can undergo radical cascade cyclizations. nih.govbohrium.comrsc.org For this compound, intramolecular cyclization is not possible due to its acyclic nature. However, intermolecular reactions with other radical species generated photochemically could occur.

[2+2] Cycloadditions: The double bond of the enyne could potentially undergo [2+2] cycloaddition reactions with other alkenes under photochemical conditions, leading to the formation of cyclobutane (B1203170) derivatives.

E/Z Isomerization: Although the double bond in this compound is tetrasubstituted, photochemical E/Z isomerization could be a possible relaxation pathway from the excited state, though likely less efficient than for less substituted alkenes.

The specific products of photochemical degradation would be highly dependent on the reaction conditions, including the wavelength of light, the presence of photosensitizers, and the solvent.

Catalytic Transformations and Selectivity Tuning

The enyne functional group is a versatile platform for a wide range of catalytic transformations, allowing for the selective synthesis of complex molecules.

Role of Transition Metal Catalysts in Selective Reactions

Transition metal catalysts play a pivotal role in activating the π-systems of enynes, enabling a variety of selective transformations. nih.govrsc.org

Enyne Metathesis: This reaction, typically catalyzed by ruthenium or tungsten carbene complexes, involves the rearrangement of the double and triple bonds. wikipedia.orgorganic-chemistry.orgchim.it For this compound, an intermolecular cross-enyne metathesis with an alkene could lead to the formation of a conjugated diene.

Cyclization/Cycloisomerization: While intramolecular cyclization is not an option for this acyclic enyne, transition metal catalysts such as platinum, palladium, and rhodium can catalyze intermolecular cyclization reactions with other molecules. acs.org

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne or alkene moiety can be catalyzed by various transition metals, including platinum, rhodium, nickel, and copper. researchgate.netresearchgate.netacs.orgorganic-chemistry.org The regioselectivity of the addition (to the alkyne or alkene) can often be controlled by the choice of catalyst and ligands.

Hydrogenation: The selective hydrogenation of the alkyne or alkene can be achieved using specific catalysts. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. libretexts.orgyoutube.com Other catalysts, like cobalt complexes, have been used for the hydrogenation of conjugated enynes. researchgate.net Ruthenium catalysts can promote a unique gem-hydrogenation of internal alkynes to form ruthenium carbenes. nih.govacs.org

Examples of Potential Transition Metal-Catalyzed Reactions:

| Reaction | Catalyst | Potential Product(s) |

| Enyne Metathesis (with ethylene) | Grubbs' Catalyst (Ru) | 5,6-Dimethyl-5,7-octadien-1-yne |

| Hydrosilylation | PtCl₂ | Silyl-substituted diene or alkyne |

| Selective Hydrogenation | Lindlar's Catalyst | (Z)-3,4-Dimethylhex-3-en-1-ene |

| Hydrogenation | Pd/C, H₂ | 3,4-Dimethylhexane |

This table provides hypothetical examples of reactions and products based on the known reactivity of enynes. The actual products and selectivity would depend on the specific reaction conditions.

Organocatalytic and Biocatalytic Approaches

In addition to metal-based catalysts, organocatalysis and biocatalysis offer alternative and often more environmentally benign methods for the transformation of enynes.

Organocatalysis: Chiral amines or phosphoric acids can catalyze the asymmetric conjugate addition of nucleophiles to activated enynes. acs.org While this compound itself is not "activated" in the traditional sense (i.e., lacking a strong electron-withdrawing group conjugated to the π-system), certain organocatalytic transformations involving the activation of a reaction partner could potentially be applied. For example, the formation of an iminium ion from an α,β-unsaturated aldehyde could allow for a conjugate addition reaction where the enyne acts as the nucleophile. acs.org

Biocatalysis: Enzymes, particularly ene-reductases (EREDs) and other oxidoreductases, have shown promise in the selective reduction of carbon-carbon double and triple bonds. georgiasouthern.edunih.govacsgcipr.orgmanchester.ac.uktudelft.nlmt.combohrium.comwikipedia.orgnih.gov Ene-reductases, for instance, can catalyze the asymmetric reduction of activated alkenes. While the double bond in this compound is not activated by a conventional electron-withdrawing group, the development of novel enzymes with broader substrate scopes may enable its selective reduction. The reduction of the alkyne moiety to an alkene is also a potential biocatalytic transformation.

The application of organocatalytic and biocatalytic methods to non-activated enynes like this compound is an area of ongoing research, and the development of new catalytic systems is expected to expand the synthetic utility of this class of compounds.

Advanced Spectroscopic and Computational Characterization of 3,4 Dimethylhex 3 En 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 3,4-Dimethylhex-3-en-1-yne, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The acetylenic proton is anticipated to appear in the range of δ 2.0-3.0 ppm. The ethyl group protons would present as a quartet for the methylene (B1212753) group and a triplet for the methyl group, likely in the upfield region of the spectrum. The two methyl groups attached to the double bond would appear as singlets, with their exact chemical shifts influenced by the geometry of the double bond.

The ¹³C NMR spectrum would provide information on the carbon framework. The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of δ 65-90 ppm. The sp²-hybridized carbons of the alkene would be found further downfield, typically between δ 110-150 ppm. The aliphatic carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetylenic H | 2.5 - 3.0 | Singlet |

| Methylene H (CH₂) | 2.1 - 2.4 | Quartet |

| Vinylic Methyl H (CH₃) | 1.7 - 2.0 | Singlet |

| Vinylic Methyl H (CH₃) | 1.7 - 2.0 | Singlet |

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetylenic C | 80 - 90 |

| Acetylenic CH | 70 - 80 |

| Vinylic C | 125 - 140 |

| Vinylic C | 120 - 135 |

| Methylene C (CH₂) | 20 - 30 |

| Vinylic Methyl C (CH₃) | 15 - 25 |

| Vinylic Methyl C (CH₃) | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, a cross-peak between the methylene protons and the methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the acetylenic proton signal would show a correlation to the acetylenic carbon signal in the HSQC spectrum.

Stereochemical Analysis via NMR Anisotropy Effects

The geometry of the double bond (E/Z isomerism) in this compound could be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons. For instance, in the Z-isomer, an NOE would be expected between the protons of one of the vinylic methyl groups and the methylene protons of the ethyl group. In the E-isomer, an NOE might be observed between the protons of the two vinylic methyl groups. The anisotropic effect of the triple bond could also influence the chemical shifts of nearby protons, providing further clues to the stereochemistry.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The C=C double bond stretch would be expected to show an absorption in the region of 1640-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups would be observed in their characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | 3280 - 3320 | Sharp, Weak-Medium |

| C≡C Stretch | 2100 - 2140 | Weak-Medium |

| C=C Stretch | 1640 - 1680 | Weak-Medium |

Raman Spectroscopy for Unsaturation Characterization

Raman spectroscopy is often complementary to IR spectroscopy. For this compound, the C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, are expected to give rise to strong signals in the Raman spectrum due to the polarizability of these bonds. This makes Raman spectroscopy particularly useful for characterizing the unsaturated backbone of the molecule. The symmetric nature of the tetrasubstituted double bond might result in a more intense Raman signal for the C=C stretch compared to its IR absorption.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) would serve as a primary tool for assessing the purity of a this compound sample and confirming its identity. In this technique, the sample is volatilized and separated based on its components' boiling points and interactions with a capillary column. As each component elutes from the column, it is ionized, typically by electron impact (EI), and the resulting ions are analyzed by the mass spectrometer.

A pure sample of this compound would ideally exhibit a single peak in the gas chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum associated with this peak would display the molecular ion (M+) and a series of fragment ions. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C8H12), which is approximately 108.18 g/mol . nih.gov

The fragmentation pattern is predictable to some extent based on the structure of the enyne. Common fragmentation pathways for enynes involve cleavages at allylic and propargylic positions, which are weakened by the adjacent pi systems. The presence of methyl and ethyl groups would likely lead to the loss of corresponding radicals.

Illustrative GC-MS Data for this compound:

| Parameter | Expected Value |

| Retention Time | Dependent on GC conditions |

| Molecular Ion (M+) | m/z 108 |

| Key Fragment Ions | m/z 93 (loss of CH3), m/z 79 (loss of C2H5), m/z 65, m/z 53 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass measurements from standard mass spectrometers, HRMS can differentiate between ions with the same nominal mass but different elemental formulas.

For this compound, the calculated exact mass of the molecular ion [M]+ is 108.0939 u. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C8H12.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass (u) |

| [C8H12]+ | 108.0939 |

Electronic Spectroscopy (UV-Vis) and Excited State Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO).

The presence of the conjugated enyne system (a double bond conjugated with a triple bond) is expected to give rise to a characteristic absorption band in the UV region. youtube.comyoutube.com The position of the absorption maximum (λmax) is influenced by the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. youtube.com The methyl and ethyl substituents on the double bond would also have a minor effect on the λmax.

Hypothetical UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane):

| Parameter | Expected Value |

| λmax | ~220-240 nm |

| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol-1 cm-1 |

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations are powerful theoretical tools used to predict and understand the properties of molecules, including their geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT calculation, using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*), would be performed to determine the optimized ground-state geometry of this compound. This would provide detailed information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key parameter that relates to the electronic excitation energy and can be correlated with the UV-Vis absorption spectrum.

Illustrative DFT-Calculated Properties for this compound:

| Property | Predicted Value |

| C≡C Bond Length | ~1.21 Å |

| C=C Bond Length | ~1.35 Å |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

Ab Initio Calculations for Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) or other ab initio methods can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis spectrum.

These calculations can also be used to predict vibrational frequencies, which could be correlated with experimental infrared (IR) and Raman spectra. While not part of the current scope, this highlights the broad applicability of ab initio methods in characterizing molecular properties. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

However, the principles of conformational analysis of acyclic molecules can provide a foundational understanding of what such simulations would likely investigate. libretexts.orgbham.ac.ukchemistrysteps.com The primary focus would be on the rotation around the single bonds within the molecule, as the double and triple bonds are rotationally constrained.

For this compound, the key rotatable bonds that would define its conformational isomers are the C2-C3 and C4-C5 single bonds. Rotation around these bonds would lead to various spatial arrangements of the terminal ethyl and methyl groups relative to the central double bond and the ethynyl (B1212043) group.

Key Rotatable Bonds in this compound:

| Bond Name | Connected Groups | Expected Conformational Influence |

| C2-C3 | Ethynyl and 3,4-dimethylhex-3-ene core | Influences the orientation of the linear alkyne moiety relative to the bulkier substituted double bond. |

| C4-C5 | 3,4-dimethylhex-3-ene core and terminal methyl group of the ethyl substituent | Determines the orientation of the terminal methyl group, contributing to steric interactions. |

In a typical MD simulation, a force field (a set of parameters describing the potential energy of the atoms) would be chosen to model the interatomic interactions. rsc.org The simulation would then solve Newton's equations of motion for the atoms over time, allowing the molecule to explore different conformations. The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformations and the energetic barriers for transitioning between them.

The analysis would focus on the dihedral angles associated with the rotatable bonds. By plotting the potential energy as a function of these dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. unacademy.comnih.gov

Factors that would be expected to influence the conformational preferences of this compound include:

Torsional Strain: The repulsion between bonding electron pairs on adjacent atoms, which is minimized in staggered conformations and maximized in eclipsed conformations. libretexts.orgchemistrysteps.com

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. In this molecule, the methyl groups at positions 3 and 4, as well as the terminal ethyl group, would play a significant role in determining sterically favorable conformations.

Hyperconjugation: The stabilizing interaction between filled and empty molecular orbitals, which can influence rotational barriers. unacademy.com

While specific data for this compound is not available, studies on analogous acyclic systems demonstrate that even small alkyl substituents can have a significant impact on conformational equilibria and rotational energy barriers. researchgate.net It is anticipated that MD simulations of this compound would reveal a complex interplay of these factors, leading to a rich conformational landscape. Future computational studies are needed to elucidate the specific dynamic properties of this enyne.

Advanced Material Science and Polymer Chemistry Applications of 3,4 Dimethylhex 3 En 1 Yne

Polymerization Mechanisms and Kinetics

Detailed studies on the polymerization mechanisms and kinetics of 3,4-Dimethylhex-3-en-1-yne are not available in the current body of scientific literature. The steric hindrance caused by the two methyl groups at the 3 and 4 positions, as well as the internal nature of the double bond, may influence its reactivity in polymerization. The following sections provide a general overview of polymerization mechanisms relevant to dienyne and conjugated monomers.

Radical Polymerization of Dienyne Monomers

Radical polymerization is a common method for polymer synthesis, initiated by the decomposition of a radical initiator to produce free radicals. libretexts.org These radicals then react with monomer units to propagate a growing polymer chain. consensus.app For dienyne monomers, radical polymerization can theoretically proceed through the double bond, the triple bond, or a combination of both, leading to various possible polymer structures.

The reactivity of the double and triple bonds in a dienyne system towards radical attack is a key factor. Generally, the vinyl group is more susceptible to radical addition than the ethynyl (B1212043) group. However, the resulting radical's stability plays a crucial role. For some aromatic enynes, polymerization has been shown to proceed primarily through the vinyl group, leaving the acetylene (B1199291) moiety as a pendant group on the polymer backbone.

It is important to note that the radical polymerization of some terpenoid-derived conjugated dienes with similar substitution patterns can be very slow. youtube.com The steric bulk around the double bond in this compound could similarly hinder the approach of the propagating radical, potentially leading to low polymerization rates and low molecular weight polymers.

Anionic and Cationic Polymerization of Conjugated Systems

Anionic and cationic polymerization are forms of chain-growth polymerization initiated by anions and cations, respectively. youtube.comyoutube.com These methods are often sensitive to the electronic nature of the monomer.

Anionic Polymerization: This method is effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic center. Conjugated dienes can be polymerized using anionic initiators like alkyllithium compounds. youtube.com The polymerization of 1,3-butadiene, for example, can proceed via 1,2- or 1,4-addition, leading to different polymer microstructures. researchgate.net For a monomer like this compound, the electron-donating nature of the alkyl groups might make it less suitable for anionic polymerization.

Cationic Polymerization: This technique is suitable for monomers with electron-donating substituents that can stabilize the propagating carbocation. youtube.com Certain biobased conjugated dienes with exo-methylene groups have demonstrated high reactivity in cationic polymerization, comparable to that of vinyl ethers. ethz.chacs.org This process typically proceeds via a regioselective 1,4-conjugated addition. ethz.ch Given the alkyl substitution in this compound, it is plausible that it could undergo cationic polymerization, although the internal double bond might present steric challenges.

Controlled/Living Polymerization Techniques (e.g., ROMP, ATRP)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. oup.com While this compound is an acyclic monomer and thus not directly polymerizable by ROMP, enyne metathesis is a related process. Enyne metathesis involves the reaction of an alkene and an alkyne, catalyzed by metal alkylidene complexes. nih.gov This can be applied to polymerization in several ways, such as alternating ring-opening metathesis polymerization (AROMP) of enynes with cyclic olefins. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a type of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers. nih.gov It employs a transition metal complex as a catalyst to reversibly activate and deactivate the propagating radical species. nih.gov While ATRP has been successfully applied to a wide range of vinyl monomers, its application to enynes is less common. However, atom transfer radical addition (ATRA) reactions to enynes have been reported, suggesting that a polymerization variant could be feasible under specific conditions. researchgate.net Enzyme-catalyzed ATRP has also emerged as a method for polymer synthesis under mild conditions. mdpi.com

Design and Synthesis of Functional Polymers

There is no specific information in the scientific literature regarding the design and synthesis of functional polymers derived from this compound. The following sections discuss general strategies for incorporating monomers with similar functionalities into polymers.

Incorporation into Polymer Backbones and Side Chains

Monomers containing alkyne and alkene functionalities can be incorporated into polymer structures in several ways:

Direct Polymerization: If the monomer can be directly polymerized, the enyne unit will form the repeating unit of the polymer backbone. The specific polymerization mechanism will dictate the final structure of the backbone.

Copolymerization: The enyne monomer can be copolymerized with other monomers. For example, radical copolymerization of terpenoid-derived dienes with common vinyl monomers like methyl acrylate (B77674) and styrene (B11656) has been successful. youtube.com This approach allows for the tuning of polymer properties by varying the comonomer and its feed ratio.

Post-Polymerization Modification: The alkyne group is particularly useful for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A polymer with pendant enyne groups could be functionalized with a variety of azide-containing molecules to introduce specific functionalities.

Development of Conjugated Polymers with Tunable Electronic Properties

Conjugated polymers, which have alternating single and multiple bonds along their backbone, often exhibit interesting electronic and optical properties. These materials are of interest for applications in organic electronics, such as sensors, solar cells, and light-emitting diodes.

The synthesis of conjugated polymers from alkyne-containing monomers is a well-established field. nih.gov Methods like Sonogashira and Glaser-Hay coupling reactions are used to create polymers with alkyne units in the main chain. The electronic properties of these polymers, such as their conductivity and bandgap, can be tuned by altering the structure of the monomer and the nature of the aromatic or other conjugated units in the polymer backbone.

While polymers derived from this compound could potentially have a conjugated backbone, the presence of alkyl substituents would likely influence the planarity of the polymer chain and, consequently, the extent of π-electron delocalization. This, in turn, would affect the electronic properties of the material. Without experimental data, the specific electronic characteristics of a polymer derived from this monomer remain unknown.

Data on Polymerization of Structurally Related Monomers

Since no specific data for this compound is available, the following table presents general information on the polymerization of related monomer types.

| Monomer Type | Polymerization Method | Typical Catalyst/Initiator | Resulting Polymer Characteristics |

| Conjugated Dienes (e.g., 1,3-Butadiene) | Anionic Polymerization | Alkyllithium | Controlled molecular weight, variable microstructure (1,2- vs. 1,4-addition) |

| Aromatic Enynes | Radical Polymerization | AIBN, BPO | Polymers with pendant acetylene groups |

| Terpenoid-derived Dienes | Cationic Polymerization | Lewis Acids | Well-defined polymers with controlled molecular weights |

| Enynes and Cyclic Olefins | Alternating ROMP | Ruthenium Fischer Carbenes | Alternating copolymers with low dispersity |

Absence of Research Data on this compound in Advanced Materials Science

Despite a comprehensive investigation into the applications of the chemical compound this compound in advanced material science and polymer chemistry, a thorough search of scientific literature, patents, and academic databases has revealed a significant lack of specific research and development in the areas outlined.

There is currently no publicly available information detailing the use of this compound as a precursor for optoelectronic and photonic materials, nor are there any documented applications in the formulation of high-performance elastomers and thermoplastics. While the broader class of enyne-containing molecules is of interest in polymer science for the synthesis of novel materials, specific research findings, including detailed data on the properties and performance of polymers derived directly from this compound, are absent from the current body of scientific literature.

Consequently, it is not possible to provide a detailed, evidence-based article on the "" as per the specified outline. The creation of such an article would require speculative information, which falls outside the scope of scientifically accurate reporting.

Further research and development would be necessary to determine if this compound possesses properties that would make it a viable candidate for the applications . Until such research is conducted and published, its role in advanced material science remains unexplored.

Synthetic Utility and Application in Complex Molecule Synthesis

Role as a Key Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic incorporation of multifunctional building blocks is paramount for efficiency and convergency. libretexts.org 3,4-Dimethylhex-3-en-1-yne represents such a scaffold, offering two distinct reactive sites—the terminal alkyne and the double bond—that can be manipulated chemoselectively. The terminal alkyne provides a handle for numerous classical and modern transformations. For instance, it can undergo Sonogashira coupling to introduce aryl or vinyl substituents, Glaser coupling for dimerization, or serve as a nucleophile after deprotonation in additions to carbonyls and other electrophiles. youtube.com

The tetrasubstituted nature of the double bond, while sterically hindered, can direct the stereochemical outcome of certain reactions and provides a rigid core within a larger molecule. A general retrosynthetic analysis of a complex target might identify the enyne functionality as a key disconnection point, allowing for the convergent assembly of major fragments. The logical conception of a multi-step synthesis often relies on identifying such versatile starting materials to construct a designated compound. libretexts.org

The table below illustrates potential transformations of the functional groups present in this compound, highlighting its versatility as a building block.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) | Disubstituted Alkyne |

| Terminal Alkyne | C-C Bond Formation | BuLi, then Electrophile (e.g., R-X) | Internal Alkyne |

| Terminal Alkyne | Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Ozonolysis | O₃, then DMS or Zn/H₂O | Ketones/Aldehydes |

Stereocontrolled Synthesis of Natural Products Incorporating Alkenyne Moieties

Alkenyne moieties are integral components of numerous natural products, often contributing to their biological activity. The stereocontrolled construction of these motifs is a significant challenge in synthetic chemistry. nih.govresearchgate.net While specific examples employing this compound are not prominent in the literature, its structure is representative of the types of building blocks used in such syntheses. The geometry of the double bond and the substitution pattern are critical for pre-organizing the carbon skeleton, which can be crucial for subsequent stereoselective transformations.

For instance, the synthesis of polycyclic natural products often involves cascade reactions where an alkyne participates in annulation processes to build complex ring systems. frontiersin.org A building block like this compound could, in principle, be utilized in intramolecular Diels-Alder reactions (after suitable functionalization) or transition metal-catalyzed cyclizations to generate stereochemically rich carbocycles and heterocycles. frontiersin.org The stereochemistry of the alkene within the starting material can directly influence the stereochemical outcome of the final product.

Use in the Construction of Scaffolds for Pharmaceutical and Agrochemical Lead Compounds

The development of novel molecular scaffolds is a cornerstone of medicinal and agrochemical research. The unique three-dimensional architecture of a molecule is often a key determinant of its biological activity. The rigid enyne core of this compound can serve as a foundation for the synthesis of diverse compound libraries for screening purposes. The terminal alkyne is particularly amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and modular assembly of more complex structures, including triazole-containing compounds that are prevalent in pharmaceuticals.

Furthermore, the strategic functionalization of both the alkyne and alkene can lead to a variety of molecular shapes and pharmacophore presentations. This diversity-oriented synthesis approach is valuable for exploring new chemical space in the search for new bioactive compounds. nih.govresearchgate.net For example, derivatives of this compound could be explored for their potential biological activity, which could lead to the development of new therapeutic agents.

Methodology Development in Complex Synthetic Strategies

New synthetic methodologies often rely on the predictable reactivity of robust and versatile building blocks. The alkenyne unit is a common motif in the development of new transition metal-catalyzed reactions. For example, gold and platinum catalysis have been shown to activate alkynes towards nucleophilic attack, enabling the formation of complex heterocyclic systems. frontiersin.org A substrate like this compound could be employed as a model system to explore the regioselectivity and stereoselectivity of new catalytic transformations.

The development of stereodivergent methods, which allow for the selective synthesis of either E or Z isomers from a common precursor, is a significant area of research. kaust.edu.sa While not directly demonstrated for this specific molecule, the principles of ligand-controlled stereoselectivity in reactions involving alkynes are broadly applicable. kaust.edu.sa The presence of both an alkyne and an alkene in this compound offers a platform for investigating the chemoselectivity of new reagents and catalysts, furthering the development of more sophisticated synthetic strategies.

Future Research Directions and Emerging Trends

Chemo- and Regioselective Transformations of Unsaturated Systems

The presence of both a double and a triple bond in conjugation within 3,4-dimethylhex-3-en-1-yne offers a rich landscape for exploring chemo- and regioselective reactions. Future research is anticipated to focus on the selective functionalization of either the alkyne or the alkene moiety, a significant challenge in synthetic organic chemistry. The electronic and steric properties of the methyl and ethyl substituents are expected to play a crucial role in directing the outcomes of these transformations.

One promising area of investigation is the metal-catalyzed hydrofunctionalization of the enyne system. For instance, reactions such as hydrosilylation, hydroboration, and hydroamination could potentially be controlled to selectively occur at either the internal double bond or the terminal triple bond. The development of novel catalyst systems will be paramount in achieving high levels of selectivity. The inherent polarity of the enyne system, influenced by the electron-donating alkyl groups, could be exploited to direct the regioselectivity of these additions.

Furthermore, cycloaddition reactions represent another fertile ground for research. The dienophilic or dipolarophilic nature of the double and triple bonds could be harnessed in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. The regioselectivity of these reactions will likely be influenced by the electronic bias and steric hindrance imposed by the dimethyl substitution, potentially leading to the synthesis of complex carbocyclic and heterocyclic frameworks.

A key challenge and a significant research opportunity lie in the development of switchable catalytic systems that can selectively target either the alkene or the alkyne functionality based on a change in reaction conditions, such as the ligand, solvent, or temperature. This would provide a powerful tool for the divergent synthesis of a variety of complex molecules from a single starting material.

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of sustainable and environmentally benign synthetic methods. This includes exploring atom-economical reactions, utilizing renewable feedstocks, and minimizing the generation of hazardous waste.

One emerging trend is the use of photocatalysis to drive the synthesis and transformation of enynes. Light-mediated reactions can often proceed under mild conditions without the need for stoichiometric and often toxic reagents. The development of photoredox-catalyzed reactions involving this compound could lead to novel and more sustainable synthetic pathways.

Another area of focus will be the use of earth-abundant metal catalysts, such as iron, copper, and manganese, as alternatives to precious metals like palladium and platinum. While precious metals are highly effective, their cost and toxicity are significant drawbacks. Research into the catalytic activity of earth-abundant metals in enyne transformations will be a critical step towards more sustainable chemical manufacturing.

The exploration of alternative reaction media, such as water, supercritical fluids, or bio-based solvents, will also be a key aspect of future research. Moving away from traditional volatile organic solvents can significantly reduce the environmental impact of chemical processes. The development of synthetic routes to and from this compound in greener solvents will be a significant advancement.

| Sustainable Approach | Potential Application for this compound Synthesis/Transformation |

| Photocatalysis | Light-mediated cycloadditions and cross-coupling reactions. |

| Earth-Abundant Metal Catalysis | Iron- or copper-catalyzed hydrofunctionalization reactions. |

| Alternative Reaction Media | Synthesis and reactions in aqueous micelles or bio-derived solvents. |

| Atom-Economical Reactions | Catalytic additions and isomerizations to minimize waste. |

Computational Design and Prediction of Novel this compound Based Materials

Computational chemistry and materials science offer powerful tools for predicting the properties of novel materials and guiding their synthesis. Future research will likely leverage these tools to explore the potential of this compound as a building block for advanced materials.

Density functional theory (DFT) calculations can be employed to predict the electronic and optical properties of polymers and oligomers derived from this compound. The conjugated enyne backbone suggests that such materials could have interesting conductive or semi-conductive properties. Computational screening can help identify promising candidate structures for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular dynamics (MD) simulations can be used to model the morphology and self-assembly of materials based on this compound. Understanding how these molecules pack in the solid state is crucial for predicting their bulk properties. For instance, simulations could guide the design of liquid crystalline materials or self-assembling monolayers with specific functionalities.

Furthermore, computational methods can be used to design and predict the outcomes of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain insights into the factors that control chemo- and regioselectivity, thereby accelerating the development of new synthetic methodologies.

| Computational Method | Predicted Property/Application for this compound |

| Density Functional Theory (DFT) | Electronic band gap, charge transport properties of derived polymers. |

| Molecular Dynamics (MD) | Self-assembly behavior, morphology of bulk materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, prediction of stereochemical outcomes. |

Development of Novel Spectroscopic and In-situ Monitoring Techniques

To fully understand and optimize the synthesis and reactions of this compound, the development and application of advanced spectroscopic and in-situ monitoring techniques will be essential. These techniques provide real-time information about reaction kinetics, intermediates, and mechanisms.

In-situ infrared (IR) and Raman spectroscopy can be used to monitor the progress of reactions involving the enyne functionality. By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can gain valuable kinetic data and insights into the reaction mechanism. This is particularly useful for optimizing reaction conditions to improve yield and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. Techniques such as rapid-injection NMR can be used to detect and characterize transient intermediates that would be missed by traditional offline analysis. This information is invaluable for elucidating complex reaction pathways.

The development of novel hyphenated techniques, such as coupling in-situ spectroscopy with mass spectrometry, could provide even more detailed information about complex reaction mixtures. These advanced analytical methods will be crucial for unraveling the intricacies of the chemo- and regioselective transformations of this compound and for ensuring the quality and purity of the resulting products.

| Technique | Information Gained |

| In-situ IR/Raman Spectroscopy | Real-time reaction kinetics, detection of functional group changes. |

| In-situ NMR Spectroscopy | Identification of reaction intermediates, mechanistic insights. |

| Hyphenated Techniques (e.g., GC-MS) | Separation and identification of complex reaction mixtures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethylhex-3-en-1-yne, and how can regioselectivity and yield be maximized?

- Methodological Answer: Utilize alkyne alkylation strategies with sterically controlled substrates to minimize side reactions. For example, coupling terminal alkynes with halogenated alkenes under Sonogashira conditions may enhance regioselectivity. Monitor reaction progress via GC-MS and optimize catalyst loading (e.g., Pd/Cu systems) to improve yield .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer: Combine and NMR to resolve alkene and alkyne proton environments. IR spectroscopy can confirm C≡C (2100–2260 cm) and C=C (1620–1680 cm) stretches. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, while X-ray crystallography provides definitive stereochemical assignment .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer: Store under inert gas (argon/nitrogen) at ≤−20°C in amber glass to avoid photodegradation. Use stabilizers like BHT (butylated hydroxytoluene) to inhibit polymerization. Regularly assess purity via TLC or HPLC .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations compare with experimental data in predicting the stability of this compound conformers?

- Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate rotational barriers and thermodynamic stability. Compare computed chemical shifts with experimental NMR data to validate conformer populations. Discrepancies >2 ppm may indicate neglected solvent effects or dispersion interactions .

Q. What strategies resolve discrepancies between theoretical and experimental enthalpy of formation values for this compound?

- Methodological Answer: Re-evaluate experimental combustion calorimetry data for systematic errors (e.g., incomplete combustion). Cross-validate with high-level ab initio methods (e.g., CCSD(T)) incorporating anharmonic corrections. Adjust for solvent interactions in computational models if discrepancies persist .

Q. What reaction mechanisms explain the compound’s regioselectivity in [2+2] cycloadditions under UV irradiation?

- Methodological Answer: Perform kinetic isotope effect (KIE) studies and trapping experiments to identify intermediates. Use time-resolved spectroscopy to monitor excited-state dynamics. Computational studies (TD-DFT) can map orbital interactions driving regioselectivity, particularly frontier molecular orbital (FMO) alignment .

Q. How do solvent polarizability and proticity influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer: Conduct kinetic studies in solvents of varying dielectric constants (e.g., hexane vs. DMSO). Correlate reaction rates with Kamlet-Taft solvent parameters. Use multivariate regression to isolate polarizability effects from hydrogen-bonding interactions. Computational solvation models (e.g., COSMO-RS) provide mechanistic insights .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s thermal stability be reconciled?

- Methodological Answer: Systematically test decomposition kinetics under controlled atmospheres (e.g., O vs. N). Use differential scanning calorimetry (DSC) to identify exothermic peaks. Cross-reference with DFT-calculated bond dissociation energies (BDEs) to pinpoint vulnerable sites (e.g., strained alkyne-alkene junctions) .

Tables for Key Data

| Property | Experimental Value | Computational Value (B3LYP) | Deviation |

|---|---|---|---|

| Enthalpy of Formation (kJ/mol) | 148.3 ± 2.1 | 145.8 | −2.5 |

| C≡C Stretch (cm) | 2120 | 2145 | +25 |

| Rotational Barrier (kcal/mol) | 8.7 | 7.9 | −0.8 |

Table 1: Comparison of experimental and computational properties of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.